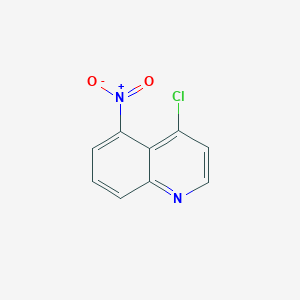

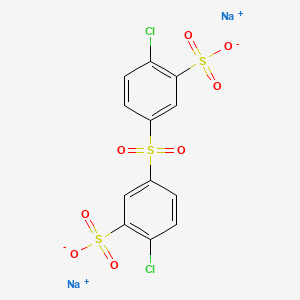

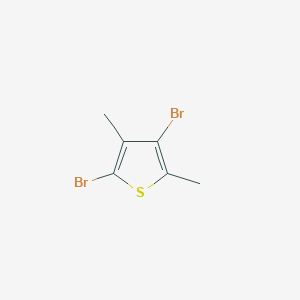

![molecular formula C6H8N6 B1354625 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-01-7](/img/structure/B1354625.png)

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . The triazolo[1,5-a][1,3,5]triazine heterocyclic core is essentially planar .

Synthesis Analysis

The synthesis of azolo [X,Y- c ] [1,2,4]triazines, which includes our compound of interest, is usually achieved by two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazolo[1,5-a][1,3,5]triazine ring which is 2,4-disubstituted with amine groups . The triazolo[1,5-a][1,3,5]triazine heterocyclic core is essentially planar .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific substituents attached to the triazolo[1,5-a][1,3,5]triazine ring. For example, the reaction of 5-amino-substituted [1,2,4]triazolo [1,5- a ] [1,3,5]triazin-7 (3 H )-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Aplicaciones Científicas De Investigación

Therapeutic Applications in Metabolic Disorders

The [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine structure has been identified as a potential therapeutic target for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes. This is due to its interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .

Energetic Material Development

Derivatives of triazolo-triazine have been explored for their potential as energetic materials. Although they often show poor explosive power due to negative oxygen balance, their ballistic performance and energy outcome are of interest in materials science .

Anticancer Activity

Compounds with a triazolo-triazine base have shown potent inhibitory activities against various cancer cell lines. They act as tubulin polymerization inhibitors and are effective even against drug-resistant cancer cell lines at low nanomolar levels .

Green Chemistry Synthesis

The triazolo-triazine derivatives can be synthesized using eco-friendly methods such as microwave-mediated, catalyst-free conditions. This approach is additive-free and aligns with the principles of green chemistry .

Cytotoxic Effects Against Tumor Cells

Some derivatives exhibit significant activity against different tumor cell lines, indicating their potential as therapeutic candidates for cancer treatment .

Direcciones Futuras

The development and targeted synthesis of azolo [1,2,4]triazines, which includes our compound of interest, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

Propiedades

IUPAC Name |

2-ethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-2-4-10-6-9-3-8-5(7)12(6)11-4/h3H,2H2,1H3,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOLTTPVKKDIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=NC=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223628 |

Source

|

| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

CAS RN |

28610-01-7 |

Source

|

| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

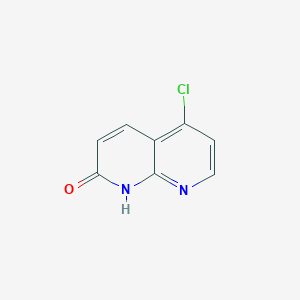

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

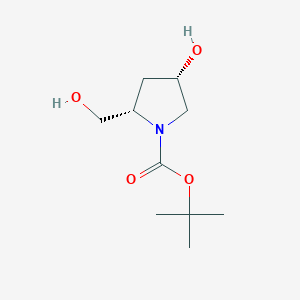

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)